molecular formula C31H26N6O6S3 B15010482 2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole

2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B15010482
M. Wt: 674.8 g/mol
InChI Key: YUWXBJBTLMJOCC-UZWMFBFFSA-N
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Description

2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound features a benzothiazole core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route often includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. Major products formed from these reactions include amino derivatives, hydrazones, and substituted benzothiazoles.

Scientific Research Applications

2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE can be compared with other thiazole derivatives such as:

The uniqueness of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C31H26N6O6S3

Molecular Weight

674.8 g/mol

IUPAC Name

N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-nitro-2-(4-phenylpiperidin-1-yl)sulfonylaniline

InChI

InChI=1S/C31H26N6O6S3/c38-36(39)24-11-12-26(30(19-24)46(42,43)35-16-14-23(15-17-35)22-6-2-1-3-7-22)34-32-20-21-10-13-29(27(18-21)37(40)41)45-31-33-25-8-4-5-9-28(25)44-31/h1-13,18-20,23,34H,14-17H2/b32-20+

InChI Key

YUWXBJBTLMJOCC-UZWMFBFFSA-N

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-]

Origin of Product

United States

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